molecular formula C18H16ClNO3 B2833699 (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 869076-99-3

(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2833699
CAS No.: 869076-99-3
M. Wt: 329.78
InChI Key: ASGXNFYBKACVIL-SXGWCWSVSA-N
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Description

(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of (Z)-2-(4-chlorobenzyl)-7-((dimethylamino)methyl)-6-hydroxybenzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
  • (Z)-2-(4-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
  • (Z)-2-(4-methylbenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Uniqueness

The uniqueness of (Z)-2-(4-chlorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dimethylamino group influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(2)10-14-15(21)8-7-13-17(22)16(23-18(13)14)9-11-3-5-12(19)6-4-11/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGXNFYBKACVIL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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